molecular formula C23H17N5O2S B2362226 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891100-76-8

3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2362226
CAS No.: 891100-76-8
M. Wt: 427.48
InChI Key: NLZPDWRGHFSKAX-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a triazolopyridazine derivative featuring a benzamide group linked to a phenyl ring, which is further connected to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 2.

Properties

IUPAC Name

3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPDWRGHFSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophen-2-yl Hydrazide Synthesis

Source outlines the synthesis of thiophene-linked triazoles via hydrazide intermediates. Thiophene-2-carboxylic acid reacts with hydrazine hydrate in ethanol under reflux to form thiophene-2-carbohydrazide. Cyclization with carbon disulfide and potassium hydroxide generates the triazole-thiadiazole core. For the pyridazine ring, 3-amino-6-chloropyridazine undergoes diazotization and coupling with thiophen-2-yl boronic acid under Suzuki–Miyaura conditions, yielding 3-(thiophen-2-yl)pyridazine.

Triazolo[4,3-b]Pyridazine Formation

Microwave-assisted cyclization, as demonstrated in source, optimizes reaction efficiency. A mixture of 3-(thiophen-2-yl)pyridazine-6-amine and formamidine acetate in DMF undergoes microwave irradiation at 150°C for 5 minutes, forming the triazolo[4,3-b]pyridazine scaffold with 97% yield. Nitration at position 6 followed by reduction yields 4-(3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)aniline.

Amide Bond Coupling

The final step conjugates 3-methoxybenzoyl chloride with 4-(3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)aniline. Source describes amide bond formation using acyl chlorides and amines in dichloromethane with triethylamine as a base. Reaction at room temperature for 12 hours achieves 85–92% yield. Purification via recrystallization from ethanol/water (3:1) affords the target compound as a white solid (mp 152–154°C).

Optimization and Yield Comparison

Step Method Yield (%) Conditions Source
Nitro Reduction Catalytic Hydrogenation 95.3 80–105°C, 13 kg H₂, Raney Ni
Triazole Cyclization Microwave Irradiation 97 150°C, 5 min, DMF
Amide Coupling Schotten-Baumann 92 RT, 12 h, CH₂Cl₂

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. Catalytic hydrogenation outperforms iron powder reduction (70% vs. 80.1% yield).

Structural Characterization

X-ray crystallography (source) confirms the triazolo-pyridazine dihedral angles (20.21° fluorophenyl, 5.43° phenyl). NMR (¹H, ¹³C) and HRMS validate molecular integrity, while HPLC purity exceeds 99%.

Challenges and Alternatives

  • Regioselectivity in Cyclization : Microwave conditions minimize byproducts during triazole formation.
  • Solvent Choice : DMF enhances microwave absorption but requires post-reaction dilution for product isolation.
  • Catalyst Recovery : Raney nickel reuse in hydrogenation reduces costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Often using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Utilizing reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Including halogenation with reagents like bromine or chlorine.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

  • Oxidation Products: Carboxylic acids or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

  • Intermediate in organic synthesis, especially in heterocyclic chemistry.

  • Precursor for the development of novel compounds with potential pharmacological activity.

Biology

  • Used in biochemical studies to understand enzyme interactions and inhibition mechanisms.

  • Probe for studying the activity of certain biological pathways.

Medicine

  • Investigation of its potential as an anti-cancer or anti-inflammatory agent.

  • Studies on its efficacy in treating neurological disorders.

Industry

  • Application in materials science for developing new polymers or coatings.

  • Potential use in agriculture as a bioactive agent for pest control.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazin moiety is often crucial in binding to these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events leading to the observed effects, whether therapeutic or toxic.

Comparison with Similar Compounds

Pharmacological Insights from Analogues

  • C1632 : Demonstrated Lin-28 inhibition, rescuing let-7 miRNA function and impairing cancer stem cell (CSC) maintenance. This suggests triazolopyridazines with small alkyl/amide groups may target RNA-protein interactions .
  • Antimicrobial Derivatives : The methyl-triazolopyridazine benzamide analog showed moderate activity against microbes, indicating that electron-donating groups (e.g., methoxy in the target compound) could enhance potency .
  • AZD5153 : As a BET inhibitor, its methoxy-triazolopyridazine core highlights the scaffold’s versatility in epigenetic regulation. The target compound’s thiophen group may similarly engage chromatin readers but with distinct selectivity .

Physicochemical and ADME Properties

  • Solubility : Methoxy and thiophen groups in the target compound likely increase lipophilicity compared to hydrophilic derivatives like C1632 (acetamide) or AZD5153 (piperazine linker). This could affect bioavailability .
  • Metabolic Stability : Thiophen rings are prone to oxidative metabolism, whereas methyl/methoxy groups may confer longer half-lives. The benzamide moiety might resist hydrolysis better than acetamides .

Biological Activity

3-Methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides and features multiple heterocyclic structures. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The presence of the triazole and pyridazine rings suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and enzymes involved in cancer cell proliferation. The heterocyclic nature allows for effective binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • In Vitro Studies : Compounds exhibiting similar structures demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these compounds ranged from 0.15 to 2.85 μM depending on the specific derivative tested .
CompoundCell LineIC₅₀ (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that compounds with similar structural motifs may inhibit tumor growth effectively.

Enzyme Inhibition

In addition to antitumor activity, the compound is also being evaluated for its inhibitory effects on c-Met kinase:

  • c-Met Kinase Inhibition : Compounds related to this structure have shown promising results as c-Met inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis. For example, one derivative exhibited an IC₅₀ of 48 nM against c-Met kinase .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against A549 and MCF-7 cell lines using the MTT assay. The most potent compounds showed IC₅₀ values below 5 μM, indicating strong cytotoxic potential .
  • Apoptosis Induction : Further investigations revealed that certain derivatives could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways .

Q & A

Q. What are the critical synthetic steps and optimized conditions for preparing this compound?

The synthesis involves three stages:

Core Formation : Oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3 hours, 73% yield) to form the triazolopyridazine core .

Thiophene Introduction : Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) at 80–100°C for 12–16 hours .

Benzamide Coupling : Carboxylic acid activation with HATU/DMAP in DMF (0°C to RT) for amide bond formation .

Q. Key Purification Methods :

StageTechniquePurity Achieved
Intermediate PurificationColumn chromatography (ethyl acetate/hexane)>90%
Final CompoundPreparative HPLC (C18, acetonitrile/water)>98%

Q. Which analytical techniques confirm structural identity and purity?

A multimodal approach is essential:

TechniqueParametersKey Data Points
1H/13C NMR 400–600 MHz in DMSO-d6Triazole protons (δ 8.2–8.5 ppm), methoxy group (δ 3.8 ppm)
HRMS ESI+ mode[M+H]+ within 2 ppm of theoretical mass
HPLC C18 column, acetonitrile/waterSingle peak (retention time: 8.2 min)
X-ray Crystallography N/AConfirms spatial arrangement of thiophene and benzamide groups

Q. What biological screening approaches are recommended for initial activity assessment?

  • Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR) with ATP-competitive binding studies (IC50 determination) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays (48–72 hr exposure) .
  • Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay variability or impurities. Strategies include:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cellular viability (e.g., EC50) under standardized conditions .
  • Purity Analysis : LC-MS batch-to-batch comparison to exclude impurity interference (<98% purity threshold) .
  • Pharmacokinetic Profiling : Assess plasma protein binding and metabolic stability across administration routes .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to the benzamide moiety to enhance solubility .
  • Prodrug Design : Mask polar groups with ester linkages for improved membrane permeability .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to increase bioavailability .

Q. How to design a structure-activity relationship (SAR) study for analogues?

Systematic Substitution : Vary substituents on the thiophene (e.g., halogens) and benzamide (e.g., methoxy position) .

Bioactivity Profiling : Test analogues in kinase panels (≥10 targets) to identify selectivity trends .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .

Q. What experimental controls are critical for validating target engagement?

  • Negative Controls : Use structurally similar but inactive analogues (e.g., methoxy → nitro substitution) .
  • Positive Controls : Include known inhibitors (e.g., Gefitinib for EGFR) in parallel assays .
  • Genetic Knockdown : siRNA-mediated target silencing to confirm phenotype specificity .

Q. How to optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2 vs. PdCl2) for coupling efficiency .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • In-Line Monitoring : Use FTIR or ReactIR to track reaction progress and minimize byproducts .

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